molecular formula C11H13BrO2 B6307667 Benzyl 2-bromo-2-methylpropanoate CAS No. 75107-16-3

Benzyl 2-bromo-2-methylpropanoate

Cat. No.: B6307667
CAS No.: 75107-16-3
M. Wt: 257.12 g/mol
InChI Key: BJCBXEQGZMWAQO-UHFFFAOYSA-N
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Description

Benzyl 2-bromo-2-methylpropanoate is an organic compound with the molecular formula C11H13BrO2. It is a brominated ester that features a benzyl group attached to a 2-bromo-2-methylpropanoate moiety. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl 2-bromo-2-methylpropanoate can be synthesized through the esterification of 2-bromo-2-methylpropanoic acid with benzyl alcohol. The reaction typically involves the use of a dehydrating agent such as sulfuric acid or a coupling reagent like dicyclohexylcarbodiimide (DCC) to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and optimized reaction conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-bromo-2-methylpropanoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation: The benzyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium is often employed.

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

    Reduction: The major product is benzyl 2-methylpropanol.

    Oxidation: The major product is benzyl 2-bromo-2-methylpropanoic acid.

Scientific Research Applications

Benzyl 2-bromo-2-methylpropanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzyl 2-bromo-2-methylpropanoate involves its reactivity as an electrophile due to the presence of the bromine atom. This electrophilic nature allows it to participate in nucleophilic substitution reactions, where nucleophiles attack the carbon atom bonded to the bromine, leading to the formation of new chemical bonds. The ester group can also undergo hydrolysis or reduction, depending on the reaction conditions .

Properties

IUPAC Name

benzyl 2-bromo-2-methylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO2/c1-11(2,12)10(13)14-8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJCBXEQGZMWAQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)OCC1=CC=CC=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2-Bromo-2-methylpropionyl bromide (6.8 mL) was diluted with dichloromethane and added to a solution of triethylamine (7.7 mL) and benzyl alcohol (4.8 mL), while the mixture was cooled in an ice bath and while maintaining an argon atmosphere. The solution was stirred for one hour at 0° C. and then overnight at room temperature. Volatiles were evaporated and the residue was treated with diethylether. The formed salt was removed by filtration and the filtrate was washed with an HCl solution and with water. The ether solution was dried with MgSO4 and concentrated to yield a yellowish liquid. Silica column chromatography using a 2/1 hexane/ethyl acetate mixture as eluent gave a colourless transparent liquid. 1H NMR (400 MHz, CDCl3): δ 7.4 (5H), 5.3 (2H), 2.0 (6H).
Quantity
6.8 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
7.7 mL
Type
reactant
Reaction Step Two
Quantity
4.8 mL
Type
reactant
Reaction Step Two
Name
hexane ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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